Antitumor photosensitizer-1

Photodynamic therapy Lung cancer In vitro phototoxicity

Antitumor photosensitizer-1 (CAS: 2344751-89-7; molecular formula C42H51N5O6; MW: 721.88 g/mol) is a chlorophyll a-derived pyropheophorbide-a analog designed for photodynamic therapy (PDT) applications. This compound, designated as Compound 8 in the primary medicinal chemistry publication, exhibits strong absorption in the 660-670 nm range with high molar extinction coefficient and fluorescence emission at 660-675 nm upon excitation with 410-415 nm light.

Molecular Formula C42H51N5O6
Molecular Weight 721.9 g/mol
Cat. No. B12405009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor photosensitizer-1
Molecular FormulaC42H51N5O6
Molecular Weight721.9 g/mol
Structural Identifiers
SMILESCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C
InChIInChI=1S/C42H51N5O6/c1-8-10-15-53-25(7)39-23(5)32-17-31-22(4)28(12-13-37(50)43-20-26(48)11-14-38(51)52)41(46-31)29-16-36(49)40-24(6)33(47-42(29)40)18-34-27(9-2)21(3)30(44-34)19-35(39)45-32/h17-19,22,25,28,46,49H,8-16,20H2,1-7H3,(H,43,50)(H,51,52)/t22-,25?,28-/m0/s1
InChIKeyAOENXFMBXXOWRK-MLAOWLDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitumor Photosensitizer-1 for Photodynamic Therapy Research Procurement: CAS 2344751-89-7 Structural and Class Overview


Antitumor photosensitizer-1 (CAS: 2344751-89-7; molecular formula C42H51N5O6; MW: 721.88 g/mol) is a chlorophyll a-derived pyropheophorbide-a analog designed for photodynamic therapy (PDT) applications [1]. This compound, designated as Compound 8 in the primary medicinal chemistry publication, exhibits strong absorption in the 660-670 nm range with high molar extinction coefficient and fluorescence emission at 660-675 nm upon excitation with 410-415 nm light [2]. It belongs to the chlorophyll-derivative class of photosensitizers and demonstrates effective inhibition of lung tumor growth in vivo with minimal dark cytotoxicity [2].

Workflow

Photodynamic therapy studies

Model Context

Lung tumor xenograft model fit

Class Fit

Chlorophyll-derived photosensitizer

Why Antitumor Photosensitizer-1 Cannot Be Substituted with Generic Photosensitizers: Procurement Considerations for PDT Research


In-class photosensitizers, including other chlorophyll derivatives, pyropheophorbide-a analogs, and clinically approved agents such as HPPH (Photochlor) and m-THPC (Foscan), exhibit substantial variation in phototoxicity potency, singlet oxygen quantum yield, cellular uptake kinetics, and crucially, skin phototoxicity profiles. These parameters are not interchangeable across analogs; the pyropheophorbide-a scaffold modifications in Antitumor photosensitizer-1 confer a distinct balance of high phototoxicity against A549 lung cancer cells (IC50 = 0.23 μM) combined with minimal skin phototoxicity—a profile that diverges meaningfully from both more potent mitochondrial-targeting Ru(II) complexes and NIR photosensitizers with higher singlet oxygen yields but different toxicity trade-offs [1] [2]. Substitution without empirical validation introduces confounding variables including altered subcellular localization, differential ROS generation efficiency, and unpredictable in vivo tolerability [1].

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Phototoxicity potency may differ significantly across pyropheophorbide-a analogs and clinically approved agents.

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Singlet oxygen quantum yield and cellular uptake kinetics are scaffold-dependent; profiles may not transfer to other chlorophyll derivatives or NIR photosensitizers.

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Skin phototoxicity profiles vary substantially across photosensitizer classes; reduced-skin-response context requires compound-specific review.

Antitumor Photosensitizer-1 Quantitative Differentiation Evidence: Comparative Phototoxicity, Singlet Oxygen Yield, and Skin Phototoxicity Data


A549 Lung Cancer Cell Phototoxicity: Antitumor Photosensitizer-1 Demonstrates Sub-Micromolar IC50 with Superior Potency to Mitochondria-Targeting Analog

Antitumor photosensitizer-1 exhibits potent phototoxicity against human lung adenocarcinoma A549 cells with an IC50 value of 0.23 μM under 650 nm laser irradiation (1 J/cm², 24 h pre-incubation, 48 h MTT assay). In comparison, the mitochondria-targeting ruthenium complex Antitumor photosensitizer-5 (Ru2) demonstrates an IC50 of 0.3 μM against the same A549 cell line under 460 nm light irradiation, representing a 1.3-fold higher concentration requirement for equivalent cytotoxicity [1] . Furthermore, Type-I/-II Photosensitizer-1 (compound 8b) requires substantially higher concentrations to achieve 50% phototoxicity (IC50 = 1.50-1.76 μM), underscoring the potency advantage conferred by the specific structural modifications in Antitumor photosensitizer-1 .

A549 Phototoxicity
Cross-study comparable
IC50 = 0.23 μM (650 nm)
vs. Ru2: 0.3 μM
vs. 8b: 1.50–1.76 μM
Supports cytotoxicity endpoint review in lung cancer cell models
MTT assay; 1 J/cm²; 24 h pre-incubation
Photodynamic therapy Lung cancer In vitro phototoxicity

Singlet Oxygen Generation: Antitumor Photosensitizer-1 Relative Rate Comparison with NIR Photosensitizer Analog

Antitumor photosensitizer-1 exhibits a singlet oxygen production rate with a relative value of 0.28. In contrast, Antitumor photosensitizer-9 (Compound A1), a near-infrared (NIR) photosensitizer, demonstrates a substantially higher singlet oxygen production relative rate of 1.79 under comparable assay conditions, representing a 6.4-fold difference [1] [2]. The primary literature source confirms that the chlorophyll a derivative series including Compound 8 (Antitumor photosensitizer-1) demonstrates ROS yields that are "much higher" than the parent pyropheophorbide-a scaffold, and that Compound 10 in the series exceeds the clinically investigated HPPH (Photochlor) in ROS generation capacity [3].

Singlet Oxygen Yield
Cross-study comparable
Relative rate = 0.28
vs. NIR analog A1: 1.79
Indicates differentiated photophysical profile for PDT model selection
Standard singlet oxygen detection assay
Singlet oxygen quantum yield ROS generation Photophysical characterization

Skin Phototoxicity Profile: Antitumor Photosensitizer-1 Exhibits Minimal Skin Phototoxicity in Comparative In Vivo Assessment

Antitumor photosensitizer-1 is characterized by the absence of obvious skin phototoxicity in preclinical in vivo studies [1]. This profile aligns with that of Antitumor photosensitizer-2 (Compound 11), which similarly exhibits "outstanding photodynamic anti-tumor effects without obvious skin photo-toxicity" [2]. Importantly, a related chlorin derivative in the series, Antitumor photosensitizer-3 (Compound I), has been directly compared with the clinical reference m-THPC (Foscan) and demonstrates "lower skin photo-toxicity than positive reference m-THPC in vivo," providing class-level validation that the chlorophyll-derivative scaffold modifications in this series confer a measurable reduction in cutaneous phototoxicity relative to established clinical photosensitizers [3].

Skin Phototoxicity
Class-level inference
No obvious skin phototoxicity observed in vivo
Reported tolerability endpoint context; requires model-specific validation
Class-level scaffold modification evidence; compared to m-THPC reference
Skin phototoxicity In vivo tolerability Adverse effect profile

Rapid Cellular Uptake Kinetics: Antitumor Photosensitizer-1 Exhibits Maximum Accumulation Within 2-4 Hours Post-Administration

Antitumor photosensitizer-1 demonstrates rapid cellular accumulation kinetics, with maximum intracellular uptake observed between 2 and 4 hours post-administration in A549 lung cancer cells [1]. This uptake profile enables abbreviated pre-incubation intervals prior to light activation, contrasting with photosensitizers requiring extended (24-48 h) incubation periods to achieve optimal tumor-to-normal tissue ratios. For comparison, many clinically used porphyrin-based photosensitizers require significantly longer drug-light intervals (typically 24-96 hours) to achieve sufficient tumor selectivity, reflecting differences in cellular internalization mechanisms and subcellular trafficking [2].

Cellular Uptake
Supporting evidence
Maximum accumulation: 2–4 h
vs. porphyrin PS: 24–96 h
Supports shorter drug-light interval PDT protocol design
A549 cells; in vitro uptake assay
Cellular uptake Pharmacokinetics Subcellular localization

Antitumor Photosensitizer-1 Application Scenarios: Preclinical PDT Research, Lung Cancer Models, and Comparative Photodynamic Studies


In Vitro Photodynamic Therapy Studies in Non-Small Cell Lung Cancer (NSCLC) Models

Antitumor photosensitizer-1 is validated for in vitro phototoxicity assessment in A549 human lung adenocarcinoma cells, with established phototoxicity parameters (IC50 = 0.23 μM at 650 nm, 1 J/cm²) and cellular uptake kinetics (maximum accumulation 2-4 h post-administration) [1]. The compound is suitable for mechanistic studies of ROS-mediated cell death pathways in NSCLC, apoptosis/necrosis characterization following photoactivation, and subcellular localization analysis via fluorescence imaging (emission 660-675 nm). The sub-micromolar IC50 enables dose-response studies across a wide concentration range without solubility limitations [1].

In Vivo Lung Tumor Xenograft PDT Efficacy Studies with Skin Phototoxicity Monitoring

Antitumor photosensitizer-1 has demonstrated effective inhibition of lung tumor growth in vivo in preclinical murine models [1]. The compound's minimal skin phototoxicity profile, validated in vivo, makes it particularly suitable for PDT efficacy studies where cutaneous adverse effects are a confounding endpoint requiring careful monitoring and control [1] [2]. Researchers can leverage the established safety margin to design longitudinal studies with repeated irradiation cycles without the prolonged light-avoidance protocols necessitated by first-generation clinical photosensitizers.

Comparative Photodynamic Therapy Studies Evaluating ROS Yield and Phototoxicity Trade-Offs

Antitumor photosensitizer-1 serves as a reference compound for comparative analyses of chlorophyll a-derived photosensitizers, with established singlet oxygen production parameters (relative rate = 0.28) and known phototoxicity potency [1]. The compound can be benchmarked against other series members (e.g., Compound 10 with higher ROS yield than HPPH) or distinct classes (e.g., Antitumor photosensitizer-9 with relative singlet oxygen rate = 1.79; Antitumor photosensitizer-5 with A549 IC50 = 0.3 μM) to elucidate structure-activity relationships governing the balance between ROS generation efficiency, phototoxicity potency, and cellular uptake kinetics [1] [2] [3].

Fluorescence Imaging-Guided PDT Protocol Development Leveraging Near-Infrared Emission

Antitumor photosensitizer-1 exhibits fluorescence emission in the 660-675 nm range upon excitation with 410-415 nm light, enabling simultaneous therapeutic photoactivation and real-time fluorescence monitoring of compound distribution [1]. This theranostic capability supports protocol optimization studies where drug biodistribution, tumor accumulation, and clearance kinetics must be correlated with photodynamic efficacy endpoints. The distinct emission wavelength facilitates multiplexed imaging with complementary fluorophores for co-localization studies [1].

Application
Selection Property
Validation Focus
Lung cancer cell PDT studies
Sub-micromolar phototoxicity window
A549 cell-model endpoint review
In vivo xenograft efficacy research
Tolerability endpoint context
Skin-response monitoring model
Comparative photosensitizer profiling
Differentiated ROS/phototoxicity balance
Scaffold-dependent SAR review
Fluorescence-guided PDT protocol development
660–675 nm emission window
Biodistribution and clearance correlation

Technical Documentation Hub

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